molecular formula C20H12O7 B13135181 1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione CAS No. 62591-99-5

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione

Cat. No.: B13135181
CAS No.: 62591-99-5
M. Wt: 364.3 g/mol
InChI Key: VHZOXMYERLPGLD-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by its four hydroxyl groups and a phenoxy group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of anthraquinone derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, where anthraquinone is treated with oxidizing agents in reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione is unique due to the presence of both phenoxy and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

62591-99-5

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

1,4,5,8-tetrahydroxy-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H12O7/c21-10-6-7-11(22)15-14(10)19(25)16-12(23)8-13(18(24)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,21-24H

InChI Key

VHZOXMYERLPGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O

Origin of Product

United States

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